molecular formula C18H15BrN2O2S2 B2981833 5-(((4-(3-bromophenyl)thiazol-2-yl)thio)methyl)-N-cyclopropylfuran-2-carboxamide CAS No. 1105230-09-8

5-(((4-(3-bromophenyl)thiazol-2-yl)thio)methyl)-N-cyclopropylfuran-2-carboxamide

Cat. No. B2981833
CAS RN: 1105230-09-8
M. Wt: 435.35
InChI Key: XLFOLSORZGUDQG-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 4-(4-bromophenyl)-thiazol-2-amine . These derivatives are known for their diverse pharmacological effects, including antimicrobial and anticancer activities .


Synthesis Analysis

A series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized to overcome microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer . The molecular structures of these synthesized compounds were confirmed by physicochemical and spectral characteristics .


Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed by physicochemical and spectral characteristics .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The presence of the thiazol-2-yl group in this compound suggests it could be effective against various bacterial strains. Research could explore its efficacy as a broad-spectrum antimicrobial agent, potentially leading to the development of new antibiotics .

Anticancer Research

Compounds with bromophenyl groups have been studied for their cytotoxic effects on cancer cells. This compound’s structure, which includes a 3-bromophenyl moiety, may indicate potential use in anticancer research, particularly in the synthesis of molecules that can induce apoptosis in tumor cells .

Neuroprotective Agents

The thiazole ring is a common feature in neuroprotective agents. This compound could be investigated for its potential to protect neuronal cells against oxidative stress and neurodegenerative diseases, possibly through the modulation of neurotransmitter systems .

Anti-inflammatory Applications

Due to the anti-inflammatory activities associated with thiazole derivatives, this compound could be a candidate for the development of new anti-inflammatory drugs. Its effect on inflammatory pathways and cytokine production would be a valuable area of study .

Antiviral Agents

The structural complexity of this compound, including the thiazole and furan rings, might offer antiviral capabilities. Research could focus on its potential to inhibit viral replication or its use as a scaffold for developing novel antiviral drugs .

Development of Diagnostic Agents

The bromophenyl component of this compound could be utilized in the development of diagnostic agents, particularly in imaging techniques like PET scans. It could serve as a precursor for radiolabeled compounds that target specific tissues or cellular processes .

Mechanism of Action

While the mechanism of action for the specific compound isn’t available, the related 4-(4-bromophenyl)-thiazol-2-amine derivatives were evaluated for their in vitro antimicrobial activity and anticancer activity .

Future Directions

The future directions for this compound could involve further exploration of its potential antimicrobial and anticancer activities, as well as investigation into other possible therapeutic applications .

properties

IUPAC Name

5-[[4-(3-bromophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-N-cyclopropylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2S2/c19-12-3-1-2-11(8-12)15-10-25-18(21-15)24-9-14-6-7-16(23-14)17(22)20-13-4-5-13/h1-3,6-8,10,13H,4-5,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFOLSORZGUDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(O2)CSC3=NC(=CS3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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